molecular formula C11H19ClN4 B12639464 2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride

2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride

Cat. No.: B12639464
M. Wt: 242.75 g/mol
InChI Key: SMCRMBZXMAIRGU-UHFFFAOYSA-N
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Description

2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of piperidine and pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride typically involves the reaction of piperidine with pyrimidine derivatives under specific conditions. One common method involves the use of boronic acid intermediates. For example, (2-Piperidin-1-ylpyrimidin-5-yl)boronic acid can be synthesized and then further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrimidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or pyrimidine rings.

Scientific Research Applications

2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is unique due to its specific combination of piperidine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19ClN4

Molecular Weight

242.75 g/mol

IUPAC Name

2-(2-piperidin-1-ylpyrimidin-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H18N4.ClH/c12-5-4-10-8-13-11(14-9-10)15-6-2-1-3-7-15;/h8-9H,1-7,12H2;1H

InChI Key

SMCRMBZXMAIRGU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)CCN.Cl

Origin of Product

United States

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